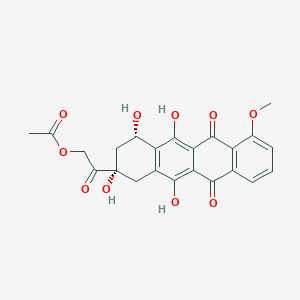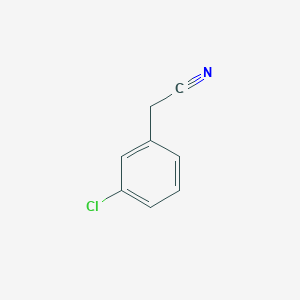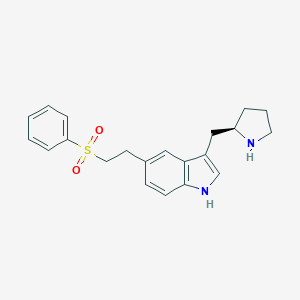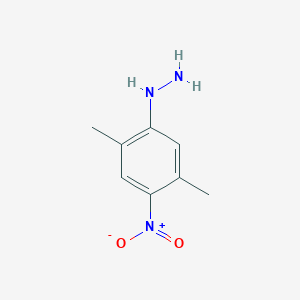
(2,5-Dimethyl-4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as DMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection of free radicals and as a standard for the determination of antioxidant activity.
Mecanismo De Acción
(2,5-Dimethyl-4-nitrophenyl)hydrazine reacts with free radicals through a process called spin trapping. The reaction between (2,5-Dimethyl-4-nitrophenyl)hydrazine and free radicals leads to the formation of a stable nitroxide radical, which can be detected using ESR spectroscopy. The formation of the nitroxide radical allows for the identification and quantification of free radicals in biological samples.
Efectos Bioquímicos Y Fisiológicos
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been shown to have antioxidant properties, which makes it a useful tool in the study of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. (2,5-Dimethyl-4-nitrophenyl)hydrazine can be used to measure the antioxidant capacity of biological samples, which can provide insight into the role of oxidative stress in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a stable and sensitive reagent that is easy to use in laboratory experiments. It has a high purity level and can be easily synthesized. However, (2,5-Dimethyl-4-nitrophenyl)hydrazine has limitations in terms of its specificity for free radicals. It can react with a wide range of free radicals, which can make it difficult to distinguish between different types of free radicals in biological samples.
Direcciones Futuras
There are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research. One area of interest is the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in the study of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another potential direction is the development of new spin traps that are more specific for certain types of free radicals. Additionally, the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in combination with other techniques, such as mass spectrometry, could provide a more comprehensive understanding of the role of free radicals in biological systems.
Conclusion:
In conclusion, (2,5-Dimethyl-4-nitrophenyl)hydrazine is a useful reagent for the detection of free radicals in biological samples. Its stable and sensitive nature makes it a valuable tool in the study of oxidative stress and antioxidant capacity. Although there are limitations to its specificity for free radicals, there are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research.
Métodos De Síntesis
The synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine involves the reaction of 2,5-dimethyl-4-nitroaniline with hydrazine hydrate in the presence of a catalyst. The reaction yields (2,5-Dimethyl-4-nitrophenyl)hydrazine as a yellow crystalline powder with a high purity level.
Aplicaciones Científicas De Investigación
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been extensively used in scientific research as a reagent for the detection of free radicals. It is a stable and sensitive reagent that reacts with free radicals to form a stable nitroxide radical. The formation of the nitroxide radical can be detected using electron spin resonance (ESR) spectroscopy, which allows for the quantification of free radicals in biological samples.
Propiedades
Número CAS |
145655-61-4 |
|---|---|
Nombre del producto |
(2,5-Dimethyl-4-nitrophenyl)hydrazine |
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(2,5-dimethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
Clave InChI |
DPRXXFCYJSBXDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
Sinónimos |
Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



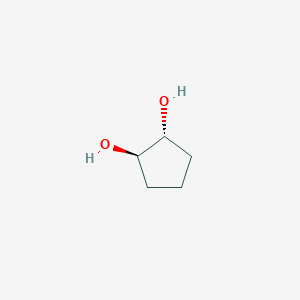
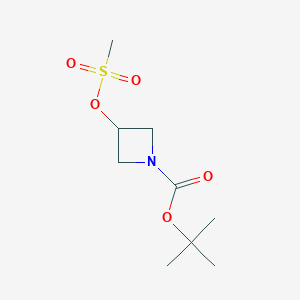
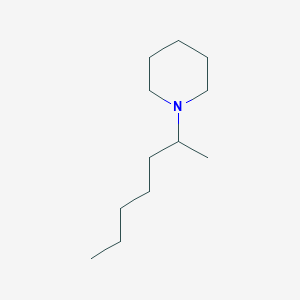
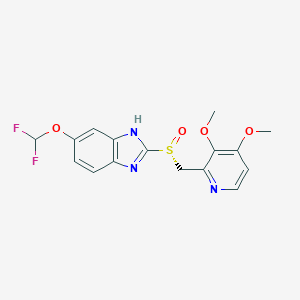
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
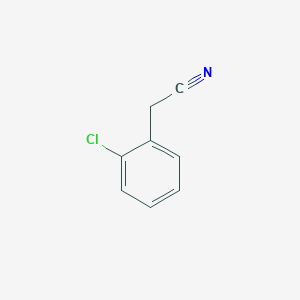
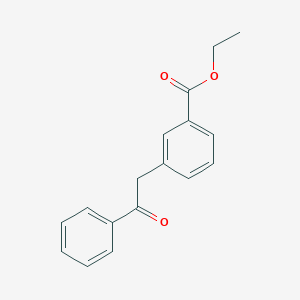
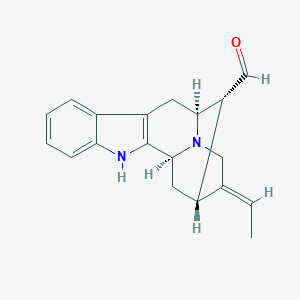
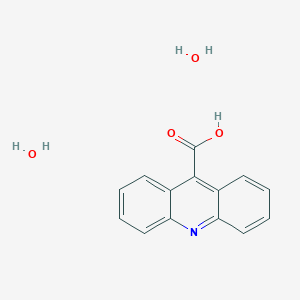
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
